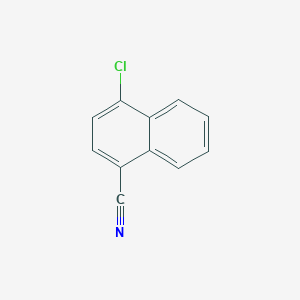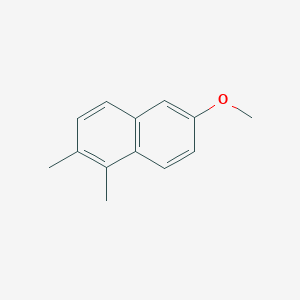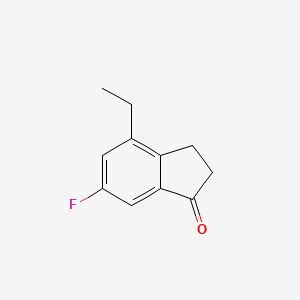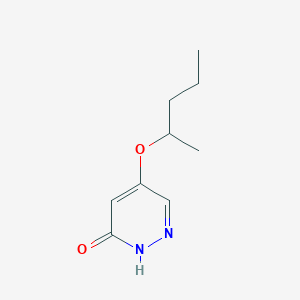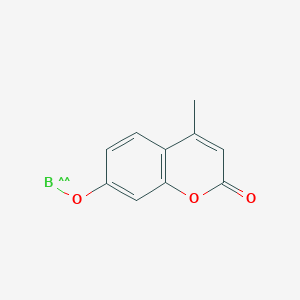
7-(Boryloxy)-4-methyl-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Boryloxy)-4-methyl-2H-chromen-2-one is a boron-containing organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a boryloxy group attached to the chromen-2-one core, which imparts unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Boryloxy)-4-methyl-2H-chromen-2-one typically involves the borylation of 4-methyl-2H-chromen-2-one. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out under an inert atmosphere, often using a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions: 7-(Boryloxy)-4-methyl-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The boryloxy group can be oxidized to form boronic acids or borate esters.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The boryloxy group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
Oxidation: Boronic acids or borate esters.
Reduction: Dihydro derivatives of chromen-2-one.
Substitution: Various substituted chromen-2-one derivatives with new carbon-carbon bonds.
科学的研究の応用
7-(Boryloxy)-4-methyl-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromen-2-one core.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as boron-containing polymers and coatings.
作用機序
The mechanism of action of 7-(Boryloxy)-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets. The boryloxy group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The chromen-2-one core can also participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
類似化合物との比較
7-Hydroxy-4-methyl-2H-chromen-2-one: Lacks the boryloxy group, resulting in different reactivity and applications.
7-(Trimethylsilyloxy)-4-methyl-2H-chromen-2-one: Contains a trimethylsilyloxy group instead of a boryloxy group, leading to different chemical properties.
Uniqueness: 7-(Boryloxy)-4-methyl-2H-chromen-2-one is unique due to the presence of the boryloxy group, which imparts distinct reactivity and potential for forming boron-containing derivatives. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
64971-95-5 |
|---|---|
分子式 |
C10H7BO3 |
分子量 |
185.97 g/mol |
InChI |
InChI=1S/C10H7BO3/c1-6-4-10(12)13-9-5-7(14-11)2-3-8(6)9/h2-5H,1H3 |
InChIキー |
HONLYOPWGJWSES-UHFFFAOYSA-N |
正規SMILES |
[B]OC1=CC2=C(C=C1)C(=CC(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


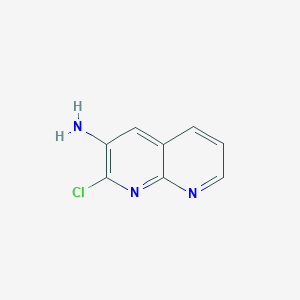

![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)

![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)


